molecular formula C19H20FN3O B5849365 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide

4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide

Cat. No.: B5849365
M. Wt: 325.4 g/mol
InChI Key: WXHVLLPRACECCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide is a chemical compound that belongs to the class of N-phenylbenzamide derivatives. It is commonly known as BAY 43-9006 or Sorafenib and is used as an anti-cancer drug. The compound has a broad spectrum of activity against various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.

Mechanism of Action

The mechanism of action of 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide involves the inhibition of multiple protein kinases, including RAF kinases, VEGFR-2, PDGFR-B, and c-KIT. This leads to the inhibition of cell proliferation, angiogenesis, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, induce apoptosis, and inhibit angiogenesis. The compound has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide is its broad spectrum of activity against various types of cancer. It is also well-tolerated by patients, with manageable side effects. However, the compound has limitations in terms of its efficacy against certain types of cancer and the development of drug resistance.

Future Directions

There are several future directions for the research and development of 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide. These include the development of new analogs with improved efficacy and reduced toxicity, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anti-cancer drugs. Additionally, the use of this compound in other diseases, such as autoimmune disorders and infectious diseases, is also an area of interest for future research.
Conclusion:
In conclusion, this compound is a promising anti-cancer drug that has shown efficacy against various types of cancer. Its mechanism of action involves the inhibition of multiple protein kinases, leading to the inhibition of cell proliferation, angiogenesis, and induction of apoptosis in cancer cells. The compound has a wide range of biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. While there are limitations to its efficacy and the development of drug resistance, there are several future directions for research and development in this field.

Synthesis Methods

The synthesis method of 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide involves the condensation of 4-(diethylamino)-2-methylphenylamine with 4-chloro-3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group and subsequent coupling with 2-fluorobenzoyl chloride. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells by targeting multiple signaling pathways involved in cell proliferation, angiogenesis, and apoptosis. The compound has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Properties

IUPAC Name

4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O/c1-4-23(5-2)15-7-9-18(13(3)10-15)22-19(24)16-8-6-14(12-21)11-17(16)20/h6-11H,4-5H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHVLLPRACECCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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